molecular formula C11H11FO3 B12337463 Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester CAS No. 1263279-97-5

Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester

Cat. No.: B12337463
CAS No.: 1263279-97-5
M. Wt: 210.20 g/mol
InChI Key: XZQCHSKCCLIJNJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester (IUPAC name) is a fluorinated benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position, a fluorine atom at the ortho (2nd) position, and a [(ethenyloxy)methyl] substituent at the para (4th) position of the benzene ring. The ethenyloxy (vinyloxy) group introduces a reactive double bond, which may confer unique physicochemical properties, such as enhanced reactivity in polymerization or conjugation reactions.

  • Molecular Formula: C${11}$H${11}$FO$_3$ (calculated based on structural analysis).
  • Molecular Weight: ~210.21 g/mol.
  • Key Structural Features:
    • Methyl ester (-COOCH$3$) at position 1.
    • Fluorine (-F) at position 2.
    • Ethenyloxy methyl (-CH$2$-O-CH$2$=CH$2$) at position 4.

Properties

CAS No.

1263279-97-5

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 4-(ethenoxymethyl)-2-fluorobenzoate

InChI

InChI=1S/C11H11FO3/c1-3-15-7-8-4-5-9(10(12)6-8)11(13)14-2/h3-6H,1,7H2,2H3

InChI Key

XZQCHSKCCLIJNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)COC=C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester can be achieved through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would include 4-[(ethenyloxy)methyl]-2-fluorobenzoic acid and methanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester in high purity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the primary applications of benzoic acid derivatives is in the development of anticancer agents. The compound has been identified as an intermediate in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors, specifically Selumetinib and Binimetinib. These inhibitors target cancer cell proliferation pathways, making them valuable in cancer therapy. The synthesis involves multiple steps including cyclization and bromination to achieve the desired pharmacophore .

Mechanism of Action
The mechanism by which these compounds exert their effects involves the inhibition of specific kinases that are crucial for cell signaling pathways related to cancer growth. By blocking these pathways, the compounds can induce apoptosis in cancer cells, thus contributing to their potential therapeutic efficacy .

Agrochemicals

Pesticide Development
Benzoic acid derivatives are also explored for use in agrochemicals, particularly as herbicides and fungicides. The incorporation of fluorine atoms into the structure enhances biological activity and selectivity towards target pests while reducing toxicity to non-target organisms. Research indicates that modifications to the benzoic acid structure can lead to compounds with improved efficacy against a range of agricultural pests .

Materials Science

Polymer Synthesis
In materials science, benzoic acid derivatives are used as monomers in the synthesis of polymers with specific properties. For instance, the compound can be polymerized to create materials with enhanced thermal stability and mechanical strength. The ethenyloxy group allows for further functionalization, enabling the development of advanced materials for various applications including coatings and adhesives .

Case Studies

Study Application Findings
Research on MAPK Inhibitors Anticancer agentsDemonstrated significant cytotoxicity against various cancer cell lines; effective in inhibiting tumor growth in vivo models .
Agrochemical Efficacy Study HerbicidesShowed increased potency against specific weeds compared to traditional herbicides; reduced environmental impact due to targeted action .
Polymer Development Research Advanced materialsDeveloped a new class of polymers with improved mechanical properties; potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The fluoro substituent may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Applications/Notes
Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester (Target) Not available C${11}$H${11}$FO$_3$ 210.21 -COOCH$3$, -F (2nd), -CH$2$-O-CH$2$=CH$2$ (4th) Potential intermediate for polymers or bioactive molecules due to reactive ethenyl group.
Benzoic acid, 4-fluoro-2-methoxy-, ethyl ester 167758-90-9 C${10}$H${11}$FO$_3$ 198.19 -COOCH$2$CH$3$, -F (2nd), -OCH$_3$ (4th) Higher lipophilicity (ethyl ester) vs. methyl ester; used in agrochemical synthesis.
Benzoic acid, 4-[[(2S,4S)-4-fluoro-2-pyrrolidinyl]methoxy]-, methyl ester 315710-15-7 C${13}$H${16}$FNO$_3$ 253.27 -COOCH$3$, -F (pyrrolidine), -OCH$2$-pyrrolidine (4th) Chiral centers (2S,4S) may enhance pharmacological targeting (e.g., enzyme inhibitors).
Benzoic acid, 4-chloro-2-fluoro-, ethyl ester 4793-20-8 C$9$H$7$ClFO$_2$ 217.60 -COOCH$2$CH$3$, -F (2nd), -Cl (4th) Halogenated esters used as intermediates in cross-coupling reactions.
Benzoic acid, 5-amino-2,4-difluoro-, methyl ester 125568-73-2 C$8$H$7$F$2$NO$2$ 195.14 -COOCH$3$, -F (2nd, 4th), -NH$2$ (5th) Amino group enables further derivatization (e.g., amide formation for drug candidates).
Benzoic acid, 4-fluoro-2,6-dimethyl-, methyl ester 14659-60-0 C${10}$H${11}$FO$_2$ 182.19 -COOCH$3$, -F (4th), -CH$3$ (2nd, 6th) Steric hindrance from methyl groups may reduce metabolic degradation.

Key Observations:

Ester Group Influence : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., 4-chloro-2-fluoro ethyl ester, MW 217.60) .

Reactive Substituents : The ethenyloxy group in the target compound offers a site for polymerization or Michael additions, unlike inert substituents (e.g., methoxy or chloro) in analogs .

Bioactivity: Amino or pyrrolidine substituents (e.g., 5-amino-2,4-difluoro methyl ester) are common in drug design, whereas halogenated variants are preferred in material science .

Research Findings and Discussion

Fluorination Trends

Fluorinated benzoic esters are widely utilized in medicinal chemistry due to fluorine’s ability to enhance metabolic stability and binding affinity. For example, ethyl 4-fluoro-2-methoxybenzoate () demonstrates improved herbicidal activity compared to non-fluorinated analogs . Similarly, the target compound’s fluorine atom may confer resistance to enzymatic degradation.

Ethenyloxy Group Reactivity

The ethenyloxy substituent in the target compound introduces a conjugated double bond, which could participate in [2+2] cycloadditions or serve as a dienophile in Diels-Alder reactions. This reactivity is absent in compounds with saturated or non-vinyl substituents (e.g., methoxy or pyrrolidine groups) .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester (commonly referred to as 4-F-MEBA) is a fluorinated benzoate that has garnered attention in recent pharmaceutical research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-F-MEBA is characterized by the presence of a fluorine atom at the 2-position of the benzoic acid ring and an ethenyloxy methyl group at the 4-position. This unique configuration contributes to its biological properties.

  • Molecular Formula : C10H9F O3
  • Molecular Weight : 196.18 g/mol

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study focusing on various benzoate compounds found that 4-F-MEBA demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, suggesting strong efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

4-F-MEBA has also been investigated for its potential anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be:

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of 4-F-MEBA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It has been suggested that 4-F-MEBA disrupts microbial membranes, leading to cell lysis.
  • Apoptosis Induction in Cancer Cells : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A recent study published in the Journal of Applied Pharmaceutical Science evaluated the antimicrobial effects of various benzoic acid derivatives, including 4-F-MEBA. The results indicated that it was among the most effective compounds tested against gram-positive bacteria .
  • Cancer Cell Line Studies : In a study examining the effects of benzoate derivatives on cancer cell lines, researchers found that 4-F-MEBA exhibited significant cytotoxicity against MCF-7 cells, comparable to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations revealed that 4-F-MEBA binds effectively to target proteins involved in bacterial resistance mechanisms, suggesting a potential role in overcoming antibiotic resistance .

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